4-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Overview
Description
4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the thiadiazole ring with 4-methoxybenzyl chloride in the presence of a base.
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Products include 4-BROMO-N-{5-[(4-FORMYLPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE.
Reduction: Products include 4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-AMINE.
Substitution: Products vary depending on the nucleophile used, such as 4-AMINO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE.
Scientific Research Applications
4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways involving sulfonamides and thiadiazoles.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of enzymes such as cyclooxygenase and topoisomerase, leading to reduced inflammation and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4-METHOXYPHENYL)-N-PHENYL-BENZENAMINE: Similar in structure but lacks the thiadiazole ring.
4-BROMO-N-(4-METHOXYBENZYL)ANILINE: Similar but with different functional groups attached to the benzene ring.
Uniqueness
4-BROMO-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZENE-1-SULFONAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H14BrN3O3S2 |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-bromo-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-23-13-6-2-11(3-7-13)10-15-18-19-16(24-15)20-25(21,22)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,19,20) |
InChI Key |
KCEMLRILFCPYGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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